![molecular formula C7H14S2 B14285934 1-[(Prop-1-en-1-yl)disulfanyl]butane CAS No. 115321-79-4](/img/structure/B14285934.png)
1-[(Prop-1-en-1-yl)disulfanyl]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Prop-1-en-1-yl)disulfanyl]butane, also known as (Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane, is an organic compound with the molecular formula C6H10S2 and a molecular weight of 146.274 g/mol . This compound is characterized by the presence of a disulfide bond, which is a functional group consisting of a pair of sulfur atoms connected by a single bond. Disulfide bonds are known for their role in stabilizing the three-dimensional structures of proteins and other biomolecules.
Méthodes De Préparation
The synthesis of 1-[(Prop-1-en-1-yl)disulfanyl]butane can be achieved through various synthetic routes. One common method involves the reaction of allyl bromide with sodium disulfide in an organic solvent such as ethanol. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired disulfide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[(Prop-1-en-1-yl)disulfanyl]butane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The allyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives .
Applications De Recherche Scientifique
1-[(Prop-1-en-1-yl)disulfanyl]butane has several scientific research applications across various fields:
Biology: The compound is studied for its potential role in modulating protein structures through disulfide bond formation and cleavage.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs that target disulfide bonds in proteins.
Mécanisme D'action
The mechanism of action of 1-[(Prop-1-en-1-yl)disulfanyl]butane involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, where it is either oxidized to form sulfoxides or sulfones or reduced to form thiols. These redox reactions play a crucial role in modulating the structure and function of proteins and other biomolecules. The molecular targets and pathways involved include enzymes and proteins that contain or interact with disulfide bonds .
Comparaison Avec Des Composés Similaires
1-[(Prop-1-en-1-yl)disulfanyl]butane can be compared with other similar compounds, such as:
(E)-1-Allyl-2-(prop-1-en-1-yl)disulfane: This stereoisomer has a different spatial arrangement of the allyl and prop-1-en-1-yl groups, leading to distinct chemical and physical properties.
1,2-Di((E)-prop-1-en-1-yl)disulfane: This compound has two prop-1-en-1-yl groups attached to the disulfide bond, resulting in different reactivity and applications.
(E)-1-(Prop-1-en-1-yl)-2-propyldisulfane:
The uniqueness of this compound lies in its specific structural arrangement and the presence of both an allyl and a prop-1-en-1-yl group, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
115321-79-4 |
|---|---|
Formule moléculaire |
C7H14S2 |
Poids moléculaire |
162.3 g/mol |
Nom IUPAC |
1-(prop-1-enyldisulfanyl)butane |
InChI |
InChI=1S/C7H14S2/c1-3-5-7-9-8-6-4-2/h4,6H,3,5,7H2,1-2H3 |
Clé InChI |
RFCWNKCKDLBCLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCSSC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


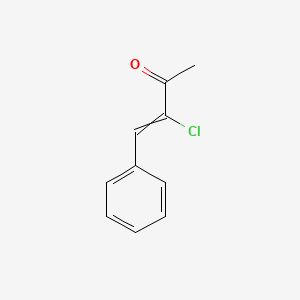

![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
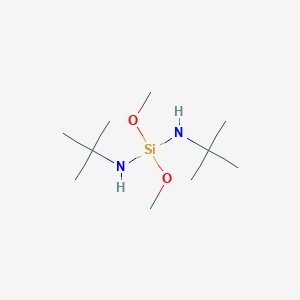

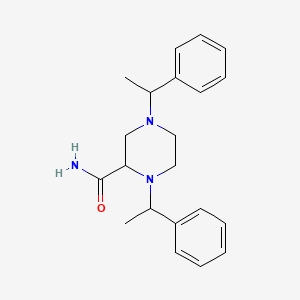
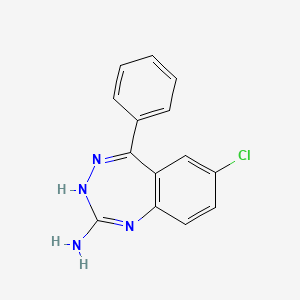
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)
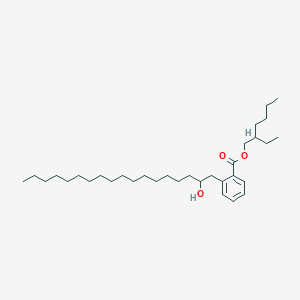
![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
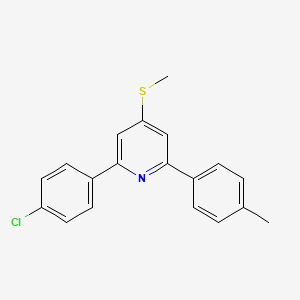
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)

